molecular formula C5H11NO5S2 B8222022 N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide

N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide

Cat. No.: B8222022
M. Wt: 229.3 g/mol
InChI Key: WTYCLYYZAGRHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide is a chemical compound with a unique structure that includes a thietane ring, a sulfonamide group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide typically involves the reaction of thietane-3-sulfonamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thietane compounds.

Scientific Research Applications

N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in various interactions, including ionic and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: This compound also contains a hydroxyethyl group and is used as a chelating agent.

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid:

Uniqueness

N-(2-Hydroxyethyl)thietane-3-sulfonamide1,1-dioxide is unique due to its thietane ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other hydroxyethyl-containing compounds and allows for unique applications in various fields.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1,1-dioxothietane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO5S2/c7-2-1-6-13(10,11)5-3-12(8,9)4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYCLYYZAGRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.